5-Bromo-6-methyl-imidazo[1,5-a]pyridine
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Overview
Description
5-Bromo-6-methyl-imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its significant structural role in various agrochemicals and pharmaceuticals. The imidazo[1,5-a]pyridine scaffold is a fused bicyclic system that has been extensively studied due to its wide range of applications in medicinal chemistry and material science .
Mechanism of Action
Target of Action
Imidazo[1,5-a]pyridine, a significant structural component of this compound, is known to be a crucial part of many agrochemicals and pharmaceuticals .
Mode of Action
For instance, some imidazo[1,5-a]pyridine compounds have been found to inhibit the conserved protein FtsZ, leading to the arrest of cell division .
Biochemical Pathways
For example, some imidazo[1,5-a]pyridine compounds have been found to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Result of Action
Related compounds in the imidazo[1,5-a]pyridine class have been shown to induce apoptosis, including nuclear condensation and fragmentation .
Preparation Methods
The synthesis of 5-Bromo-6-methyl-imidazo[1,5-a]pyridine can be achieved through several synthetic routes. One common method involves the cyclocondensation of 2-aminopyridine with α-haloketones under basic conditions. The reaction typically proceeds through the formation of an intermediate imine, followed by cyclization to form the imidazo[1,5-a]pyridine core . Industrial production methods often employ microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
5-Bromo-6-methyl-imidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, under mild conditions.
Oxidation Reactions: The methyl group at the 6-position can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Cycloaddition Reactions: The imidazo[1,5-a]pyridine core can participate in cycloaddition reactions to form more complex fused ring systems.
Scientific Research Applications
5-Bromo-6-methyl-imidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of fluorescent probes for imaging applications.
Industry: It is used in the production of optoelectronic devices and sensors.
Comparison with Similar Compounds
5-Bromo-6-methyl-imidazo[1,5-a]pyridine can be compared with other imidazo[1,5-a]pyridine derivatives, such as:
6-Methyl-imidazo[1,5-a]pyridine: Lacks the bromine substituent, which can affect its reactivity and biological activity.
5-Chloro-6-methyl-imidazo[1,5-a]pyridine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
5-Bromo-7-methyl-imidazo[1,5-a]pyridine: The position of the methyl group is different, which can influence the compound’s overall reactivity and applications
Properties
IUPAC Name |
5-bromo-6-methylimidazo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-2-3-7-4-10-5-11(7)8(6)9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUKPHVWVCQEGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=NC=C2C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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